6-chloro-7-methyl-1,3-benzothiazol-2-amine 6-chloro-7-methyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1427373-96-3
VCID: VC11806588
InChI: InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
SMILES: CC1=C(C=CC2=C1SC(=N2)N)Cl
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol

6-chloro-7-methyl-1,3-benzothiazol-2-amine

CAS No.: 1427373-96-3

Cat. No.: VC11806588

Molecular Formula: C8H7ClN2S

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

6-chloro-7-methyl-1,3-benzothiazol-2-amine - 1427373-96-3

Specification

CAS No. 1427373-96-3
Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
IUPAC Name 6-chloro-7-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7ClN2S/c1-4-5(9)2-3-6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11)
Standard InChI Key CTTYBZCIHYWOAM-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1SC(=N2)N)Cl
Canonical SMILES CC1=C(C=CC2=C1SC(=N2)N)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Substituent Orientation

The benzothiazole core consists of a benzene ring fused to a thiazole moiety, which contains sulfur at position 1 and nitrogen at position 3. In 6-chloro-7-methyl-1,3-benzothiazol-2-amine, the chlorine atom occupies the 6th position on the benzene ring, while the methyl group is situated at the adjacent 7th position. The amino group at position 2 contributes to the compound’s basicity and nucleophilic reactivity. This substitution pattern distinguishes it from closely related analogs, such as 7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 78584-09-5), where the methyl group is located at position 4 .

The spatial arrangement of substituents influences electronic properties. The chlorine atom’s electronegativity induces electron withdrawal, potentially enhancing the compound’s stability and interaction with biological targets. Conversely, the methyl group at position 7 may sterically hinder certain reactions while contributing to lipophilicity, as evidenced by the calculated LogP value of 2.77 for the 7-chloro-4-methyl analog .

Physicochemical Characterization

Although experimental data for 6-chloro-7-methyl-1,3-benzothiazol-2-amine are scarce, properties can be extrapolated from structurally similar compounds:

Property6-Chloro-7-Methyl-1,3-Benzothiazol-2-Amine (Estimated)7-Chloro-4-Methyl-1,3-Benzothiazol-2-Amine (Reported)
Molecular FormulaC₈H₇ClN₂SC₈H₇ClN₂S
Molecular Weight198.67 g/mol198.67 g/mol
Exact Mass198.002 Da198.002 Da
Polar Surface Area67.88 Ų67.88 Ų
LogP (Partition Coeff.)~2.82.77
Melting PointNot reportedNot reported

The compound’s solubility is likely limited in aqueous media due to its aromatic and hydrophobic substituents, favoring organic solvents like ethanol or dimethyl sulfoxide (DMSO). Its stability under ambient conditions remains unstudied but is anticipated to be comparable to other 2-aminobenzothiazoles, which generally exhibit moderate thermal stability .

Synthetic Approaches and Methodologies

Cyclization of Substituted Anilines

The primary route to 2-aminobenzothiazoles involves the reaction of substituted anilines with potassium thiocyanate (KSCN) in the presence of bromine and glacial acetic acid . For 6-chloro-7-methyl-1,3-benzothiazol-2-amine, the synthesis would require 4-chloro-5-methylaniline as the starting material.

General Procedure :

  • Reaction Setup: A mixture of 4-chloro-5-methylaniline (1.45 g, 0.01 mol), KSCN (8 g, 0.08 mol), and glacial acetic acid (20 mL) is cooled to 0°C.

  • Bromine Addition: Bromine (1.6 mL in 6 mL acetic acid) is added dropwise over 105 minutes, maintaining the temperature below 0°C.

  • Stirring and Isolation: The solution is stirred for 2 hours at 0°C, then at room temperature for 10 hours. After overnight standing, the precipitate is collected, washed with water, and recrystallized from a benzene-ethanol (1:1) mixture.

  • Yield: Approximately 75% (based on analogous syntheses).

This method leverages electrophilic aromatic substitution, where bromine acts as an oxidizing agent to facilitate cyclization. The methyl and chloro groups direct the thiocyanate group to the ortho and para positions, ultimately forming the thiazole ring .

Alternative Halogenation Strategies

Applications in Chemical and Pharmaceutical Research

Intermediate in Drug Discovery

This compound serves as a versatile building block for synthesizing more complex molecules. For instance, acylation of the amino group with fluorobenzoyl chloride yields derivatives like N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, which has been explored for kinase inhibition. Similar modifications could expand the compound’s utility in medicinal chemistry.

Material Science Applications

Benzothiazoles contribute to the development of organic semiconductors and fluorescent probes. The chlorine and methyl substituents in 6-chloro-7-methyl-1,3-benzothiazol-2-amine may tune electronic properties, making it a candidate for optoelectronic materials.

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